molecular formula C17H24Cl2O3 B3028715 Isooctyl 2-(2,4-dichlorophenoxy)propionate CAS No. 28631-35-8

Isooctyl 2-(2,4-dichlorophenoxy)propionate

Cat. No. B3028715
CAS RN: 28631-35-8
M. Wt: 347.3 g/mol
InChI Key: RQRUQMZZBOQUNB-UHFFFAOYSA-N
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Description

Isooctyl 2-(2,4-dichlorophenoxy)propionate, also known as dichlorprop-isoctyl, is a derivative of dichlorprop . It is used as a herbicide and plant growth regulator . The IUPAC name for this compound is iso-octyl (2RS)-2-(2,4-dichlorophenoxy)propionate .


Molecular Structure Analysis

The molecular formula of this compound is C17H24Cl2O3 . The InChI representation of the molecule is InChI=1S/C17H24Cl2O3/c1-4-5-6-7-8-12(2)21-17(20)13(3)22-16-10-9-14(18)11-15(16)19/h9-13H,4-8H2,1-3H3 . The Canonical SMILES representation is CCCCCCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 347.3 g/mol . It has a XLogP3 value of 7.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 10 rotatable bonds . The topological polar surface area is 35.5 Ų .

Scientific Research Applications

Herbicide Analysis and Risk Assessment

Isooctyl 2-(2,4-dichlorophenoxy)propionate, as a derivative of 2,4-dichlorophenoxy acetic acid (2,4-D), is widely used in herbicides. Zheng, Liu, and Hu (2020) have developed a method to analyze residues of 2,4-D isooctyl ester, among other compounds, in corn and soybeans using high-performance liquid chromatography-tandem mass spectrometry. This method aims to improve analysis accuracy and reduce under-reporting of residues. The research found low health risks to consumers based on the risk quotients measured (Zheng, Liu, & Hu, 2020).

Biodegradation and Environmental Impact

Wu et al. (2017) researched the rapid biodegradation of 2,4-dichlorophenoxyacetic acid by Cupriavidus gilardii T-1, a bacterial strain isolated from soybean field soil. This strain showed potential for the bioremediation of environments contaminated with phenoxyalkanoic acid herbicides, including this compound (Wu et al., 2017).

Adsorption and Removal from Water

Kamaraj et al. (2018) investigated the adsorption of hazardous 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP) from water using electrochemically synthesized zinc hydroxide. This research is relevant as it provides insights into the methods for removing substances similar to this compound from water, thereby mitigating environmental pollution (Kamaraj et al., 2018).

Environmental Distribution and Transfer

Namor et al. (2005) studied the distribution of chlorophenoxy acids, including this compound, in water and non-aqueous media. This research helps understand the environmental behavior of such herbicides and informs the development of strategies to manage their environmental impact (Namor et al., 2005).

Mechanism of Action

Isooctyl 2-(2,4-dichlorophenoxy)propionate acts as a selective, systemic herbicide. It is absorbed through leaves and translocates to roots .

properties

IUPAC Name

octan-2-yl 2-(2,4-dichlorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2O3/c1-4-5-6-7-8-12(2)21-17(20)13(3)22-16-10-9-14(18)11-15(16)19/h9-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRUQMZZBOQUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28631-35-8
Record name Dichlorprop-isoctyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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